Home > Products > Screening Compounds P22272 > Lumifusidic Acid
Lumifusidic Acid -

Lumifusidic Acid

Catalog Number: EVT-15425196
CAS Number:
Molecular Formula: C31H48O6
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lumifusidic Acid, a derivative of fusidic acid, is a steroid antibiotic primarily used for its antibacterial properties. It is derived from the fermentation broth of the fungus Fusidium coccineum, which has been recognized for its ability to inhibit bacterial growth. Lumifusidic Acid is classified as a small molecule antibiotic and is often utilized in topical formulations for treating skin infections caused by susceptible bacteria.

Source

Lumifusidic Acid originates from the same fungal species as fusidic acid, which was first isolated in 1960. The compound has been developed and used clinically since 1962, gaining attention due to its effectiveness against Gram-positive bacteria, particularly Staphylococcus and Streptococcus species .

Classification

Lumifusidic Acid belongs to the class of organic compounds known as steroid esters. This classification includes compounds that contain a steroid moiety linked to a carboxylic acid ester group. It is categorized under lipids and lipid-like molecules, specifically within the subclass of steroids and steroid derivatives .

Synthesis Analysis

Methods

The synthesis of Lumifusidic Acid involves several chemical transformations of fusidic acid. Recent studies have focused on developing efficient synthetic routes to create various derivatives with enhanced antibacterial properties. For instance, researchers have employed reactions such as oxidation, protection-deprotection strategies, and cross-metathesis reactions to generate diverse analogues .

Technical Details

The synthesis typically starts with fusidic acid, which can be modified through:

  • Oxidation: Utilizing reagents like pyridinium chlorochromate to selectively oxidize specific functional groups.
  • Protection Strategies: Protecting certain hydroxyl groups to prevent unwanted reactions during subsequent steps.
  • Cross-Metathesis: Employing catalysts such as Grubbs’ catalyst to form cyclic derivatives or introduce symmetrical side chains .
Molecular Structure Analysis

Structure

Lumifusidic Acid has a complex tetracyclic structure characterized by multiple rings and functional groups. Its molecular formula is C31H48O6C_{31}H_{48}O_{6}, with a molar mass of approximately 516.69 g/mol. The compound features a steroid backbone typical of its class .

Data

  • IUPAC Name: (3S)-3-acetoxy-11-hydroxy-17-oxosteroid
  • CAS Number: 6990-06-3
  • Melting Point: Approximately 192.5 °C
  • Solubility: Insoluble in water but soluble in organic solvents such as alcohol and chloroform .
Chemical Reactions Analysis

Reactions

Lumifusidic Acid undergoes various chemical reactions that can modify its structure for enhanced activity:

  • Hydrolysis: Involves breaking down ester bonds in the presence of water.
  • Oxidation and Reduction: Altering functional groups to improve antibacterial efficacy.
  • Halogenation: Introducing halogen atoms to create more potent derivatives .

Technical Details

The reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, halogenation can be achieved using carbon tetrachloride or bromide in the presence of appropriate catalysts .

Mechanism of Action

Lumifusidic Acid functions primarily by inhibiting bacterial protein synthesis. It binds to the elongation factor G (EF-G) complex on the ribosome after GTP hydrolysis, preventing the necessary conformational changes required for EF-G release. This blockade effectively halts protein synthesis, particularly in Gram-positive bacteria .

Process Data

The interaction between Lumifusidic Acid and EF-G is crucial for its antibacterial activity:

  • Target Organisms: Primarily effective against Staphylococcus and Streptococcus species.
  • Resistance Mechanisms: Some bacteria possess genes that confer resistance by altering EF-G interactions .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Appearance: White, odorless powder.
  • Melting Point: 192.5 °C.

Chemical Properties

  • Solubility: Poorly soluble in water (0.00521 mg/mL) but soluble in organic solvents like alcohol and chloroform.
  • pKa Value: Approximately 5.35, indicating moderate acidity.
  • LogP: Approximately 4.97, suggesting good membrane permeability .
Applications

Lumifusidic Acid is primarily used in clinical settings for:

  • Topical Treatments: Effective against skin infections caused by susceptible bacteria.
  • Ophthalmic Solutions: Used in eye drops for treating conjunctivitis and other eye infections.

Recent studies have also explored its potential in developing new antibiotics with enhanced activity against resistant bacterial strains, reflecting its ongoing relevance in antimicrobial therapy .

Biosynthesis and Structural Derivation of Lumifusidic Acid

Evolutionary Origins of Fusidane-Class Antibiotics in Fusidium coccineum

Lumifusidic acid belongs to the fusidane-class antibiotics, a group of fungal steroids evolutionarily derived from bacterial fatty acid synthase (FAS) and polyketide synthase (PKS) systems. The progenitor organism, Fusidium coccineum, generates the core fusidane scaffold through a conserved cyclization mechanism. This process initiates with the cyclization of 2,3-oxidosqualene into protostadienol—a tetracyclic triterpenoid intermediate—catalyzed by an oxidosqualene cyclase (OSC) [4]. Genomic analyses reveal that F. coccineum's fusidane biosynthetic gene cluster (BGC) shares deep evolutionary roots with bacterial enzymes. Specifically:

  • The ketosynthase (KS) domain exhibits homology with bacterial FabY, a noncanonical fatty acid biosynthesis starter enzyme [1].
  • The enoyl reductase (ER) domain shows structural parallels to trans-AT PKS enoyl reductases (e.g., DfnA-ER) in actinobacteria [1].These domains are embedded within a matrix of scaffolding elements (~50% of the sequence), which dictate the multienzyme architecture essential for efficient cyclization and functionalization. This scaffolding system likely evolved through gene fusion events, allowing fungal FAS to achieve the spatial precision required for steroidal antibiotic production [1] [4].

Table 1: Evolutionary Links Between Fungal Fusidane Biosynthesis and Bacterial Enzyme Systems

Fungal FAS DomainBacterial HomologFunctionStructural Conservation
Ketosynthase (KS)FabY (Pseudomonas)Cyclization initiationInsertions mimic scaffolding elements
Enoyl reductase (ER)DfnA-ER (Actinobacteria)Reduction during chain elongationActive-site topology preserved
Scaffolding regionsNon-catalytic extensionsDomain positioningLow sequence, high structural identity

Enzymatic Pathways in Lumifusidic Acid Derivation from Fusidic Acid

Lumifusidic acid is a specialized derivative of fusidic acid, generated through regioselective enzymatic modifications. The biosynthetic pathway in F. coccineum involves:

  • Core Structure Formation: Fusidic acid biosynthesis begins with the conversion of protostadienol to a 3-keto intermediate by the short-chain dehydrogenase/reductase (SDR) FusC1. This enzyme exhibits strict 3β-specific ketoreduction [4].
  • C-11 Oxidation: A cytochrome P450 (FusB1) oxidizes C-11 to a hydroxyl group, enabling subsequent acetylation at C-16 [4].
  • Lumifusidic Acid Derivation: The critical dehydrogenation step at C-3 of fusidic acid is catalyzed by a 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzyme converts the 3α-OH group to a ketone, yielding lumifusidic acid. Structural studies confirm that this modification alters hydrogen-bonding interactions with elongation factor G (EF-G), impacting ribosomal binding kinetics [3] [9].

Table 2: Key Enzymatic Steps in Fusidic Acid → Lumifusidic Acid Conversion

StepEnzymeReactionGeneRegiospecificity
13-Ketosteroid dehydrogenaseC-3 dehydrogenationfusD3α-OH → ketone
2AcetyltransferaseC-16 acetylationfusERetained in lumifusidic acid
3P450 monooxygenaseC-11 hydroxylationfusB1Precursor for acetylation

SDR paralogs (fusC1 and fusC2) demonstrate divergent stereoselectivity: FusC1 performs 3β-reduction, while FusC2 acts as a 3α-reductase. This duality ensures precise control over the C-3 configuration during fusidic acid biosynthesis, but lumifusidic acid formation requires complete ablation of 3α-OH functionality [4]. Heterologous expression in Aspergillus oryzae confirms that introducing fusC1 and fusB1 into a minimal fusidic acid pathway suffices for core production, but lumifusidic acid necessitates additional dehydrogenases [4].

Comparative Analysis of Steroidal Antibiotic Modifications Across Fungal Genera

Fungal taxa employ genus-specific modifications to generate structural diversity within fusidane antibiotics. Key comparisons:

  • Fusidium vs. Acremonium: F. coccineum utilizes a compact 8-gene cluster (fusA, fusB1, fusC1/C2, fusD-E) for fusidic acid, while Acremonium spp. employ larger clusters (e.g., 12 genes) for cephalosporin P1, involving redundant P450s for multi-site oxidations [4] [7].
  • Side-Chain Engineering: Fusidium retains a C-17–C-20 double bond and C-24–C-25 unsaturation in fusidic acid, both crucial for antibacterial activity. In contrast, Aspergillus fumigatus (producer of helvolic acid) reduces C-24–C-25 and hydroxylates C-6, diminishing EF-G affinity [4] [9].
  • C-3 Modifications: Dehydrogenation at C-3 (yielding lumifusidic acid) is unique to Fusidium. Mucor ramannianus instead glucosylates C-3, abolishing ribosomal binding [7] [9].

Table 3: Structural and Functional Divergence in Fusidane Antibiotics

SpeciesCompoundC-3 ModificationSide-Chain FeaturesAnti-Staphylococcal MIC (μg/mL)
Fusidium coccineumFusidic acid3α-OHΔ17(20), Δ24(25), 16α-OAc0.03–0.06
Fusidium coccineumLumifusidic acid3-ketoΔ17(20), Δ24(25), 16α-OAc0.25–0.5
Aspergillus fumigatusHelvolic acid3β-OHΔ24(25), 6β-OH, 16α-OAc0.5–1.0
Cephalosporium spp.Cephalosporin P13-ketoSaturated side-chain, no OAc2.0–4.0

Activity correlation: The C-3 keto group in lumifusidic acid reduces steric complementarity with EF-G's hydrophobic pocket, increasing MIC values 8-fold against S. aureus compared to fusidic acid. However, lumifusidic acid retains activity against EF-G mutants resistant to non-steroidal antibiotics due to its conserved interaction with residue F90 [3] [9]. This highlights how targeted modifications balance structural novelty with mechanistic conservation.

Properties

Product Name

Lumifusidic Acid

IUPAC Name

(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

Molecular Formula

C31H48O6

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20+/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

InChI Key

IECPWNUMDGFDKC-UEVMROTKSA-N

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.